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  • Product: Ethyl 1H-1-benzazepine-1-carboxylate
  • CAS: 64056-54-8

Core Science & Biosynthesis

Foundational

Ethyl 1H-1-benzazepine-1-carboxylate structure and properties

An In-depth Technical Guide to the Structure, Properties, and Synthesis of 1H-1-Benzazepine Carboxylates Abstract The 1H-1-benzazepine scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure, Properties, and Synthesis of 1H-1-Benzazepine Carboxylates

Abstract

The 1H-1-benzazepine scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique seven-membered ring fused to a benzene ring provides a versatile three-dimensional framework for interacting with a wide range of biological targets, including neural receptors and enzymes.[1] This guide provides a comprehensive technical overview of this important chemical class, using Ethyl 1H-1-benzazepine-1-carboxylate as a representative model. We will dissect its molecular structure, predict its physicochemical and spectroscopic properties, and detail a robust, modern synthetic strategy for its creation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the benzazepine core.

The 1H-1-Benzazepine Scaffold: A Cornerstone in Medicinal Chemistry

The fusion of an azepine ring with a benzene ring gives rise to the benzazepine family of compounds. These structures are of significant interest due to their conformational flexibility and broad pharmacological profile. Derivatives of this scaffold have been successfully developed into drugs and clinical candidates for various therapeutic areas.

Notably, the tetrahydro-1H-1-benzazepine core is a key component of Angiotensin-Converting Enzyme (ACE) inhibitors like benazepril, used in the treatment of hypertension.[2][3] Furthermore, functionalized benzazepines are crucial tools in neuroscience research, serving as high-affinity ligands for dopamine and serotonin receptors.[1] For instance, antagonists like SCH23390 are indispensable for dopamine receptor binding studies.[1] The scaffold's adaptability has also led to the exploration of its derivatives as potential treatments for parasitic infections such as Chagas disease and leishmaniasis, highlighting its wide-ranging therapeutic applicability.[4]

Molecular Structure and Physicochemical Properties

Ethyl 1H-1-benzazepine-1-carboxylate is characterized by a 1H-benzazepine core where the nitrogen atom at position 1 is substituted with an ethoxycarbonyl group (-C(=O)OCH₂CH₃). This substitution transforms the secondary amine of the parent heterocycle into a carbamate, significantly altering its electronic properties and chemical reactivity.

Chemical Structure

IUPAC Name: Ethyl 1H-benzo[b]azepine-1-carboxylate Molecular Formula: C₁₃H₁₃NO₂ Canonical SMILES: CCOC(=O)N1C=CC=CC2=CC=CC=C21

Predicted Physicochemical Data
PropertyPredicted ValueUnitSource/Basis
Molecular Weight215.25 g/mol Calculated
XLogP32.9Estimated based on structural analogs[5]
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors2Calculated
Rotatable Bonds3Calculated
Topological Polar Surface Area29.5ŲEstimated based on structural analogs[5]
Boiling Point~350-380°CExtrapolated from related structures
SolubilityPoor in water; Soluble in organic solvents (DCM, EtOAc, THF)Based on chemical principles

Anticipated Spectroscopic Characteristics

Spectroscopic analysis is critical for the unambiguous identification and characterization of the target molecule. Based on the principles of NMR and IR spectroscopy, the following spectral features are anticipated for Ethyl 1H-1-benzazepine-1-carboxylate.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (δ 7.0-7.8 ppm) due to the protons on the benzene ring. The protons on the seven-membered azepine ring would likely appear in the δ 5.5-6.5 ppm range, showing characteristic couplings. The ethyl group of the carbamate will present as a quartet around δ 4.2 ppm (OCH₂) and a triplet around δ 1.3 ppm (CH₃).[6]

  • ¹³C NMR Spectroscopy: The carbon spectrum will feature a carbonyl signal for the carbamate at approximately δ 155 ppm. Aromatic carbons will resonate in the δ 120-140 ppm region. The carbons of the azepine ring and the ethyl group will appear in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The most prominent feature will be a strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the carbamate. C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

A Modern Synthetic Approach: Dearomative Rearrangement

While classical methods for benzazepine synthesis exist, modern strategies offer higher efficiency and broader substrate scope. A divergent synthesis via a dearomative rearrangement provides a powerful and flexible route to the benzazepine core.[7] The following protocol outlines a proposed pathway to synthesize the 1H-1-benzazepine scaffold, which can then be functionalized.

Experimental Protocol: Synthesis of the Benzazepine Core

This protocol is based on the thermolysis of a suitably substituted precursor, leading to a dearomative rearrangement and formation of the benzazepine ring system.[7]

Step 1: Synthesis of the Ynamide Precursor

  • To a solution of an N-aryl sulfonamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.1 equiv) at -78 °C.

  • Stir the mixture for 30 minutes, then add a suitable electrophile (e.g., a bromoalkyne, 1.2 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ynamide precursor.

    • Causality: The strong base is required to deprotonate the sulfonamide, forming a nucleophilic nitrogen that readily attacks the electrophilic alkyne. Anhydrous and inert conditions are critical to prevent quenching of the base and side reactions.

Step 2: Thermolytic Dearomative Rearrangement

  • Dissolve the purified ynamide precursor (1.0 equiv) in a high-boiling solvent such as THF or 1,4-dioxane (0.03 M) in a sealed Schlenk tube.[7]

  • Thoroughly degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture to 90 °C in an oil bath and stir for 6-12 hours, monitoring progress by TLC or LC-MS.[7]

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using a gradient of petroleum ether/ethyl acetate) to isolate the substituted benzazepine product.

    • Trustworthiness: This step is self-validating. The progress is monitored analytically, and the final product is purified chromatographically and its structure confirmed by NMR and MS, ensuring the identity and purity of the benzazepine core.

Step 3: N-Carboxylation

  • If the nitrogen is protected with a removable group like tosyl (Ts), deprotect it under standard conditions (e.g., Mg/MeOH or HBr/phenol).

  • To a solution of the resulting free amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add ethyl chloroformate (1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the final product, Ethyl 1H-1-benzazepine-1-carboxylate.

Visualization of the Synthetic Workflow

Synthesis_Workflow A N-Aryl Sulfonamide P1 A->P1 B Ynamide Precursor P2 B->P2 C Benzazepine Core (N-Protected) P3 C->P3 D Deprotected Benzazepine P4 D->P4 E Ethyl 1H-1-benzazepine- 1-carboxylate P1->B 1. Base (n-BuLi) 2. Bromoalkyne P2->C Thermolysis (90 °C) THF, 6-12 h P3->D Deprotection (e.g., Mg/MeOH) P4->E Ethyl Chloroformate Et3N, DCM

Caption: Proposed synthetic workflow for Ethyl 1H-1-benzazepine-1-carboxylate.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of Ethyl 1H-1-benzazepine-1-carboxylate is dictated by its constituent functional groups: the electron-rich aromatic ring, the conjugated system of the azepine ring, and the electrophilic carbamate carbonyl.

  • Aromatic Ring: Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), allowing for the introduction of diverse functional groups to modulate biological activity.

  • Azepine Ring: The double bonds can undergo reactions such as hydrogenation to form the more stable tetrahydro-benzazepine derivatives, or cycloaddition reactions to build more complex polycyclic systems.

  • Carbamate Group: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, or converted to other functional groups.

Given the established biological activities of its analogs, this molecule and its derivatives are prime candidates for screening in various drug discovery programs.

Logical Pathway to Therapeutic Application

Application_Pathway cluster_targets Potential Biological Targets cluster_apps Potential Therapeutic Areas Core 1H-1-Benzazepine Scaffold Mod Chemical Functionalization (e.g., Substitution, Reduction) Core->Mod D_Receptors Dopamine Receptors Mod->D_Receptors S_Receptors Serotonin Receptors Mod->S_Receptors Enzymes Enzymes (e.g., ACE) Mod->Enzymes Parasites Parasitic Targets Mod->Parasites Neuro Neuroscience (CNS Disorders) D_Receptors->Neuro S_Receptors->Neuro Cardio Cardiology (Hypertension) Enzymes->Cardio ID Infectious Disease Parasites->ID

Caption: From core scaffold to potential therapeutic applications.

Conclusion

Ethyl 1H-1-benzazepine-1-carboxylate serves as an excellent representative of the broader benzazepine class of heterocycles. While this specific molecule may not be extensively studied, its underlying scaffold is of immense value to the scientific community. Understanding its structure, predicted properties, and potential synthetic routes provides researchers with the foundational knowledge required to design and synthesize novel derivatives. The continued exploration of this chemical space is poised to yield new therapeutic agents for treating a wide array of human diseases, from central nervous system disorders to cardiovascular conditions.

References

  • ChemSynthesis. (2025, May 20). ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate. Retrieved from ChemSynthesis: [Link]

  • ChemSynthesis. (2025, May 20). ethyl 1H-azepine-1-carboxylate. Retrieved from ChemSynthesis: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of ethyl... [Download Scientific Diagram]. Retrieved from ResearchGate: [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from The Royal Society of Chemistry: [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 1H-1,2-benzodiazepine-3-carboxylate. Retrieved from Chemical Synthesis Database: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1H-azepine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2016, May 1). Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. Retrieved from PubMed: [Link]

  • CONICET. (2005, September 12). Spectral Assignments and Reference Data. Retrieved from CONICET Digital Repository: [Link]

  • PubMed. (1979, April). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Retrieved from PubMed: [Link]

  • ResearchGate. (2025, August 10). Easy Access to Novel Tetrahydro-1-benzazepine-2-carboxylic Acids and Tetrahydro-1-benzazepines Carrying [a]-Fused Heterocyclic Units from 2-(Allylaryl)glycinates. Retrieved from ResearchGate: [Link]

  • ResearchGate. (2025, August 5). New process for preparing benazepril precursor. Retrieved from ResearchGate: [Link]

  • Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • PubMed. (2014, April 15). Four related benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid: hydrogen-bonded assembly in zero, one, two and three dimensions. Retrieved from PubMed: [Link]

  • Nature. (2022, July 29). Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement. Retrieved from Nature Communications: [Link]

Sources

Exploratory

Ethyl 1H-1-benzazepine-1-carboxylate CAS number and molecular weight

This technical guide details the chemical identity, synthesis, and application of Ethyl 1H-1-benzazepine-1-carboxylate , a critical intermediate in the synthesis of nitrogen-containing heterocycles. Chemical Identity & P...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of Ethyl 1H-1-benzazepine-1-carboxylate , a critical intermediate in the synthesis of nitrogen-containing heterocycles.

Chemical Identity & Physical Properties[1][2][3][4]

Ethyl 1H-1-benzazepine-1-carboxylate is a functionalized benzazepine derivative. It consists of a seven-membered nitrogen heterocycle fused to a benzene ring, with the nitrogen atom protected by an ethyl carbamate (urethane) group. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for various pharmaceutical agents, including vasopressin antagonists and angiotensin-converting enzyme (ACE) inhibitors.

Core Data Table
PropertyData
Chemical Name Ethyl 1H-1-benzazepine-1-carboxylate
CAS Number 64056-54-8
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Synonyms N-Ethoxycarbonyl-1-benzazepine; 1-Benzazepine-1-carboxylic acid, ethyl ester
Appearance Yellow to orange oil (typically)
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water

Synthesis & Reaction Mechanism[3][7][8][9][10][11][12]

The most authoritative and atom-economical route to Ethyl 1H-1-benzazepine-1-carboxylate is the Buchner Ring Expansion of quinoline using ethyl diazoacetate (EDA). This reaction utilizes a transition metal catalyst (typically Copper or Rhodium) to generate a carbene species that inserts into the aromatic system.

Protocol: Copper-Catalyzed Ring Expansion

Objective: Synthesis of Ethyl 1H-1-benzazepine-1-carboxylate from Quinoline.

Reagents:

  • Quinoline (1.0 equiv)

  • Ethyl Diazoacetate (EDA) (1.2 - 2.0 equiv)

  • Catalyst: Copper(II) Triflate [Cu(OTf)₂] (5 mol%)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under nitrogen atmosphere, dissolve Cu(OTf)₂ (5 mol%) in anhydrous DCM.

  • Substrate Addition: Add Quinoline (1.0 equiv) to the catalyst solution. The solution may change color due to coordination.

  • Carbene Precursor Addition: Slowly add Ethyl Diazoacetate (EDA) (dissolved in DCM) via a syringe pump over 2–4 hours.

    • Critical Control Point: Slow addition is mandatory to prevent EDA dimerization (formation of diethyl fumarate/maleate) and to manage the exotherm of nitrogen release.

  • Reaction Monitoring: Stir the mixture at room temperature (or mild reflux, 40°C) for 12 hours. Monitor consumption of quinoline via TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the copper catalyst. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel; Hexane/EtOAc gradient). The product typically elutes after unreacted quinoline.

Mechanistic Pathway

The reaction proceeds via a cascade mechanism involving carbene generation, cyclopropanation, and electrocyclic ring opening.

RingExpansion Start Quinoline + EDA Carbene Cu-Carbene Species [:CHCOOEt] Start->Carbene Cu(OTf)2 -N2 Norcaradiene Norcaradiene Intermediate (Cyclopropane fused) Carbene->Norcaradiene [2+1] Cycloaddition (C2-C3 bond) Product Ethyl 1H-1-benzazepine- 1-carboxylate Norcaradiene->Product 6π Electrocyclic Ring Opening

Figure 1: Mechanistic pathway for the Buchner ring expansion of quinoline to benzazepine.

Applications & Reactivity

Drug Development Utility

The 1-benzazepine scaffold is a core pharmacophore. The ethyl carboxylate group at the N-1 position serves two roles:

  • Protection: It prevents oxidation or polymerization of the nitrogen lone pair.

  • Activation: The electron-withdrawing nature of the carbamate activates the C-2 position for further functionalization (e.g., nucleophilic attack or hydrogenation).

Key Transformation:

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) of Ethyl 1H-1-benzazepine-1-carboxylate yields Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate . This tetrahydro-derivative is a direct precursor to Benazepril (Lotensin), an ACE inhibitor used to treat hypertension.

Reactivity Profile
  • Diels-Alder Reactions: The diene system in the azepine ring can participate in [4+2] cycloadditions with strong dienophiles.

  • Hydrolysis: Acidic or basic hydrolysis of the ethyl ester yields the free amine (1H-1-benzazepine), which is generally unstable and prone to rearrangement; therefore, the carbamate is usually retained until the final synthetic step.

Safety & Handling (Self-Validating Protocols)

Working with diazo compounds and heavy metal catalysts requires strict adherence to safety protocols.

HazardMitigation Strategy
Explosion Risk (EDA) Ethyl Diazoacetate is potentially explosive. Never distill to dryness. Use a blast shield during the reaction. Ensure the reaction vessel is vented to allow N₂ gas escape.
Toxicity (Quinoline) Quinoline is a suspected carcinogen and mutagen. Handle in a fume hood with double nitrile gloves.
Catalyst Disposal Copper salts are toxic to aquatic life. All aqueous waste from the work-up must be collected and disposed of as hazardous heavy metal waste.

References

  • Chemical Identity & CAS: ChemSrc. (2025). Ethyl 1-benzazepine-1-carboxylate - CAS 64056-54-8.[1] Retrieved from [Link]

  • Synthesis Protocol: Bull, J. A., et al. (2012). Ring expansion of activated quinolines and isoquinolines: novel benzoazepines. Chemical Communications.[2] Retrieved from [Link]

  • Mechanism (Buchner Reaction): National Institutes of Health (NIH). (2022).[3] Selective ring expansion and C−H functionalization of azulenes. PMC. Retrieved from [Link]

  • Pharmaceutical Application: ResearchGate. (2025). New process for preparing benazepril precursor. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Application

Application Note: Benzazepine Derivatives in Medicinal Chemistry

[1][2][3][4][5][6][7] Part 1: Executive Summary & Structural Logic The benzazepine moiety—a benzene ring fused to a seven-membered nitrogen-containing azepine ring—stands as a privileged scaffold in modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Part 1: Executive Summary & Structural Logic

The benzazepine moiety—a benzene ring fused to a seven-membered nitrogen-containing azepine ring—stands as a privileged scaffold in modern drug discovery. Its utility stems from its ability to mimic the


-turn secondary structures of bioactive peptides, allowing it to serve as a peptidomimetic template for G-Protein Coupled Receptors (GPCRs) and enzyme active sites.

Unlike rigid scaffolds (e.g., indole, quinoline), the benzazepine ring possesses a unique conformational flexibility. This "induced fit" capability allows derivatives to adopt distinct puckering conformations (chair/boat-like) upon binding, maximizing van der Waals interactions within hydrophobic pockets.

Structural Classification & Therapeutic Mapping

We categorize applications based on the position of the nitrogen atom relative to the fused benzene ring:

Scaffold TypeNitrogen PositionKey Therapeutic ClassRepresentative DrugMechanism of Action
1-Benzazepine Position 1 (adjacent to fusion)ACE Inhibitors, V2 AntagonistsBenazepril , Tolvaptan Peptidomimetic inhibition; GPCR antagonism
2-Benzazepine Position 2CNS agents (Investigational)VariousAMPA receptor modulation
3-Benzazepine Position 3Dopaminergic/SerotonergicFenoldopam , Lorcaserin D1 Agonism; 5-HT2C Agonism

Part 2: Detailed Case Studies & Mechanisms

Case Study 1: Vasopressin V2 Receptor Antagonism (Tolvaptan)

Target: Arginine Vasopressin Receptor 2 (V2R) in the renal collecting duct. Application: Treatment of hyponatremia and Autosomal Dominant Polycystic Kidney Disease (ADPKD).

Medicinal Chemistry Insight: Tolvaptan utilizes a tetrahydro-1-benzazepine core.[1] The critical SAR (Structure-Activity Relationship) feature is the amide linker connecting the benzazepine nitrogen to a methyl-substituted benzoyl ring. This rigid linker positions the distal aromatic ring to occupy the hydrophobic pocket of the V2 receptor, blocking the conformational shift required for Gs-protein coupling.

Mechanism of Action (DOT Visualization):

Tolvaptan_MOA Tolvaptan Tolvaptan (Ligand) V2R V2 Receptor (Basolateral Membrane) Tolvaptan->V2R Competitive Antagonism (Ki ~ 0.4 nM) Gs Gs Protein Coupling V2R->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Phosphorylation PKA->AQP2 Translocation Apical Membrane Insertion AQP2->Translocation Water Water Reabsorption Translocation->Water Inhibited (Aquaresis)

Figure 1: Signal transduction blockade by Tolvaptan. Solid lines indicate direct interaction; dashed lines indicate inhibited downstream pathways.

Case Study 2: Dopamine D1 Receptor Agonism (Fenoldopam)

Target: Dopamine D1 receptors (peripheral/renal vasculature).[2][3] Application: Hypertensive emergencies; renal protection.[4]

Medicinal Chemistry Insight: Fenoldopam is a 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol.

  • The Catechol Mimic: The 7,8-dihydroxy substitution on the benzazepine ring mimics the catechol moiety of dopamine, essential for receptor activation (serine residues in TM5).

  • The 1-Phenyl Ring: This substituent provides subtype selectivity (D1 vs D2) by interacting with specific aromatic residues in the D1 binding pocket that are absent or differently oriented in D2 receptors.

  • Chirality: The (R)-enantiomer is responsible for biological activity, highlighting the necessity of asymmetric synthesis or chiral resolution in the production protocol.

Part 3: Experimental Protocols

Protocol A: Synthetic Workflow for 1-Benzazepine Scaffolds

Objective: Synthesis of the tetrahydro-1-benzazepine core (precursor for Benazepril/Tolvaptan analogs) via Friedel-Crafts Cyclization.

Safety: Warning: Aluminum chloride (


) is highly hygroscopic and reacts violently with water. Perform all steps under inert atmosphere (Nitrogen/Argon).

Reagents:

  • Starting Material: N-Tosylated amino acid derivative (e.g., N-Tosyl-homophenylalanine).

  • Cyclizing Agent: Aluminum Chloride (

    
    ) or Polyphosphoric Acid (PPA).
    
  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DCM.

    • Add Thionyl Chloride (

      
      , 1.2 eq) and a catalytic drop of DMF.
      
    • Reflux for 2 hours until gas evolution (

      
      ) ceases.
      
    • Evaporate solvent in vacuo to yield the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • Resuspend the crude acid chloride in anhydrous DCM (0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Critical Step: Add

      
       (2.5 eq) portion-wise over 20 minutes. Note: Rapid addition causes exotherms that promote polymerization.
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice/HCl mixture.

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Silica gel).

  • Ketone Reduction (Optional for Tolvaptan analogs):

    • The resulting cyclic ketone can be reduced using Triethylsilane (

      
      ) and TFA if a fully saturated ring is required, or reduced to the alcohol using 
      
      
      
      .

Workflow Diagram:

Synthesis_Workflow Start Amino Acid Precursor Step1 1. SOCl2, DMF (Acid Chloride Formation) Start->Step1 Step2 2. AlCl3, DCM, 0°C (Friedel-Crafts Cyclization) Step1->Step2 Intermediate Cyclic Ketone Intermediate Step2->Intermediate Step3 3. NaBH4 or Et3SiH (Reduction) Intermediate->Step3 Product Tetrahydro-1-benzazepine Step3->Product

Figure 2: Synthetic route for the construction of the 1-benzazepine core.

Protocol B: Functional GPCR Assay (cAMP Accumulation)

Objective: Evaluate the potency (


 or 

) of benzazepine derivatives against D1 (Agonist mode) or V2 (Antagonist mode) receptors.

System: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay in HEK293 cells stably expressing human V2R or D1R.

Reagents:

  • IBMX (Phosphodiesterase inhibitor).

  • Forskolin (Adenylate cyclase activator - for Antagonist mode).

  • Agonist control (Vasopressin or Dopamine).

  • Europium-cryptate labeled cAMP antibody.

  • d2-labeled cAMP analog.

Protocol:

  • Cell Preparation:

    • Harvest HEK293-V2R cells and resuspend in stimulation buffer (HBSS + 0.5 mM IBMX).

    • Density: Adjust to

      
       cells/mL.
      
    • Dispense 5 µL of cell suspension into a 384-well low-volume white plate (1,000 cells/well).

  • Compound Treatment:

    • For Antagonist Mode (Tolvaptan analogs):

      • Add 2.5 µL of test compound (serial dilution). Incubate 15 mins.

      • Add 2.5 µL of Agonist (

        
         concentration of Vasopressin).
        
    • For Agonist Mode (Fenoldopam analogs):

      • Add 5 µL of test compound directly.

  • Incubation:

    • Incubate at RT for 30-60 minutes.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Europium Cryptate (Donor).

    • Note: These reagents lyse the cells and allow competition between native cAMP (produced by cells) and labeled cAMP.

  • Readout:

    • Incubate 1 hour in dark.

    • Read on an HTRF-compatible plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

    • Calculation: Calculate Ratio (

      
      ). Signal is inversely proportional to cAMP concentration.
      

References

  • Vertex Pharmaceuticals. (2024). Pharmacological profile of fenoldopam dopamine D1 agonist. National Institutes of Health. [Link]

  • Otsuka Pharmaceutical. (2025). Tolvaptan, an Orally Active Vasopressin V2-Receptor Antagonist.[1][5] ResearchGate. [Link]

  • Kamimura, A., et al. (2012).[6] Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. Journal of Organic Chemistry. [Link]

  • MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. MDPI Molecules. [Link]

  • FDA. (2023). Lotensin (Benazepril Hydrochloride) Prescribing Information. FDA Access Data. [Link]

  • Zhang, H., et al. (2023). Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

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Method

Application Notes & Protocols for the Preclinical Evaluation of Ethyl 1H-1-benzazepine-1-carboxylate

Introduction The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological effects. These range from central ne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological effects. These range from central nervous system (CNS) modulation, including anxiolytic, sedative, and anticonvulsant properties, to cardiovascular effects and potential neuroprotective activities.[1] Ethyl 1H-1-benzazepine-1-carboxylate is a specific derivative within this class. As a potentially novel chemical entity, a structured and logical evaluation is required to elucidate its biological activity, mechanism of action, and potential therapeutic utility.

This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals to conduct a thorough preclinical evaluation. It is designed not as a rigid template, but as a strategic workflow, beginning with broad in vitro characterization and progressing to targeted in vivo validation. The protocols herein are based on established, robust methodologies and are presented with the underlying scientific rationale to empower informed experimental design and data interpretation.

PART 1: A Tiered Strategy for Pharmacological Characterization

A logical progression of assays is critical to efficiently and cost-effectively characterize a novel compound. The workflow should begin with broad, high-throughput in vitro assays to identify primary biological effects and potential liabilities. Positive "hits" from this initial screen then warrant deeper mechanistic investigation and, ultimately, validation in more complex in vivo models.

Experimental Workflow Overview

The following diagram outlines the proposed strategic workflow for the evaluation of Ethyl 1H-1-benzazepine-1-carboxylate.

G cluster_0 Tier 1: In Vitro Primary Screening cluster_1 Tier 2: In Vitro Mechanistic & Safety cluster_2 Tier 3: In Vivo Functional Validation Cytotoxicity Protocol 1: General Cytotoxicity (MTT Assay) PrimaryTarget Protocol 2: Primary Target Screen (GABA-A Receptor Binding) Cytotoxicity->PrimaryTarget Determine therapeutic window Neuroprotection Protocol 3: Neuroprotection Assay (Glutamate Excitotoxicity) PrimaryTarget->Neuroprotection hERG Protocol 4: Cardiac Safety (hERG Assay) PrimaryTarget->hERG Early Safety Assessment CYP450 Protocol 5: Metabolic Interaction (CYP450 Assay) PrimaryTarget->CYP450 Locomotor Protocol 6: Locomotor & Sedation (Open Field & Rotarod) Neuroprotection->Locomotor Confirm CNS effects Anxiety Protocol 7: Anxiolytic Activity (Elevated Plus Maze) Locomotor->Anxiety Profile specific behavior G Glutamate High Extracellular Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Apoptosis / Necrosis ROS->Apoptosis Mito_Dys->Apoptosis

Caption: Simplified glutamate excitotoxicity pathway.

Protocol 3: Neuroprotection against Glutamate-Induced Excitotoxicity

Rationale: This assay evaluates if the test compound can protect neuronal cells from glutamate-induced cell death. The human neuroblastoma SH-SY5Y cell line is a common model for these studies. [2][3]A positive result would suggest a potential therapeutic application in neurodegenerative disorders.

Materials:

  • SH-SY5Y cells (can be differentiated towards a more mature neuronal phenotype with retinoic acid) [4]* Culture medium (e.g., DMEM/F12)

  • L-Glutamic acid

  • Test compound

  • MTT assay reagents

Step-by-Step Protocol:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate and culture until they reach approximately 80% confluency.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Ethyl 1H-1-benzazepine-1-carboxylate (determined from Protocol 1) for 2 hours. [5]3. Excitotoxic Insult: Induce excitotoxicity by adding a high concentration of glutamate (e.g., 20-60 mM) to the wells for a specified duration (e.g., 24 hours). [3][6]Include control groups: untreated cells, cells treated with glutamate only, and cells treated with the test compound only.

  • Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Compare the viability of cells pre-treated with the test compound before glutamate exposure to the viability of cells exposed to glutamate alone. A significant increase in viability indicates a neuroprotective effect.

Protocol 4: Cardiac Safety Screen - hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias. [7]Regulatory agencies mandate hERG screening for all new chemical entities. The whole-cell patch-clamp technique is the gold-standard method for this assessment. [8][9] Materials:

  • HEK293 or CHO cells stably expressing the hERG channel [7]* Automated or manual patch-clamp system

  • Extracellular and intracellular recording solutions [10]* Positive control (e.g., E-4031 or Dofetilide) [7] Step-by-Step Protocol (Overview):

  • Cell Preparation: Culture and harvest hERG-expressing cells.

  • Patch-Clamp Recording: Using a patch-clamp rig, achieve a high-resistance (>1 GΩ) "giga-seal" between the patch pipette and a single cell. [7]3. Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

  • Current Elicitation: Apply a specific voltage-clamp protocol to the cell to elicit the characteristic hERG potassium current. [10][11]5. Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of Ethyl 1H-1-benzazepine-1-carboxylate.

  • Data Acquisition: Record the hERG current at each compound concentration.

  • Analysis: Measure the reduction in current amplitude and plot a concentration-response curve to determine the IC₅₀ value for hERG inhibition.

Protocol 5: Metabolic Interaction Screen - CYP450 Inhibition Assay

Rationale: Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions. [12]A high-throughput, fluorescence-based assay provides a rapid screen for potential interactions with the most common CYP isoforms (e.g., CYP3A4, 2D6, 2C9).

Materials:

  • Recombinant human CYP450 enzymes (e.g., baculosomes) [13]* Fluorogenic probe substrates specific for each CYP isoform (e.g., BFC for CYP3A4) [14]* NADPH regenerating system

  • Known CYP inhibitors (e.g., Ketoconazole for CYP3A4) as positive controls

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Assay Setup: In a microplate, add potassium phosphate buffer, the test compound at various concentrations, and the specific CYP450 enzyme. [14]2. Pre-incubation: Pre-incubate the mixture to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the metabolic reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system. [15]4. Kinetic Reading: Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths. Read the fluorescence kinetically over a period of 15-60 minutes.

  • Analysis: The rate of increase in fluorescence is proportional to CYP450 activity. [12]Calculate the percent inhibition caused by the test compound relative to the vehicle control. Determine the IC₅₀ value from the concentration-response curve.

Data Presentation: In Vitro Safety & Mechanistic
Assay Endpoint
Neuroprotection (Glutamate)% Protection at X µM
hERG Channel InhibitionIC₅₀ (µM)
CYP3A4 InhibitionIC₅₀ (µM)
CYP2D6 InhibitionIC₅₀ (µM)
CYP2C9 InhibitionIC₅₀ (µM)

PART 4: In Vivo Confirmation of CNS Activity

Positive in vitro results, particularly at the GABA-A receptor, must be confirmed in whole-animal models to assess the compound's functional effects on behavior and motor control.

Protocol 6: Sedative & Motor Coordination Assessment

Rationale: CNS depressant effects, a hallmark of many benzodiazepines, can manifest as reduced spontaneous movement and impaired motor coordination. The Spontaneous Locomotor Activity test and the Rotarod test are used in tandem to quantify these effects. A decrease in locomotor activity suggests sedative or hypnotic properties, while failure on the rotarod indicates impaired balance and coordination. [16][17] A. Spontaneous Locomotor Activity (Open Field Test)

  • Apparatus: A square arena (e.g., 40x40 cm) equipped with infrared beams or an overhead video tracking system. [17][18]* Procedure:

    • Administer the test compound (e.g., via intraperitoneal injection) to mice at various doses. Include vehicle control and positive control (e.g., Diazepam) groups.

    • After a set pre-treatment time (e.g., 30 minutes), place a single mouse into the center of the open field arena. [19] 3. Allow the animal to explore freely for a set duration (e.g., 15-60 minutes). [17] 4. The tracking system records parameters such as total distance traveled, time spent moving, and entries into the center vs. periphery of the arena.

    • A significant reduction in distance traveled compared to the vehicle group indicates a sedative effect. [20] B. Rotarod Test

  • Apparatus: A motorized, rotating rod, typically with textured grip, divided into lanes for multiple animals. [21]* Procedure:

    • Training: In the days prior to the test, train the mice to stay on the rod at a low, constant speed to establish a baseline performance. [22] 2. Testing: Administer the test compound or vehicle. After the pre-treatment period, place the mouse on the rotarod.

    • The rod is set to accelerate from a low speed to a high speed over a set time (e.g., 4 to 40 rpm over 5 minutes). [21][23] 4. Record the latency (time) for the mouse to fall off the rod. A shorter latency to fall compared to the vehicle group indicates impaired motor coordination. [24]

Protocol 7: Anxiolytic Activity Assessment - Elevated Plus Maze (EPM)

Rationale: The EPM is a widely validated behavioral assay for assessing anxiety-like behavior in rodents. [25]The test is based on the animal's natural aversion to open, elevated spaces. Anxiolytic compounds, like many benzodiazepines, increase the animal's willingness to explore the open arms of the maze.

Elevated Plus Maze Apparatus

G cluster_maze Open1 Open Arm Open2 Open Arm Closed1 Closed Arm Closed2 Closed Arm Center Center Zone

Caption: Schematic of the Elevated Plus Maze.

Step-by-Step Protocol:

  • Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the trial. [26][27]The room should be dimly lit to encourage exploration.

  • Dosing: Administer Ethyl 1H-1-benzazepine-1-carboxylate, vehicle, or a positive control (e.g., Diazepam) and allow for the appropriate absorption time (e.g., 30 min for IP injection).

  • Placement: Gently place the mouse in the center zone of the EPM, facing one of the open arms. [28]4. Exploration: Allow the animal to freely explore the maze for 5 minutes. [1]The session is recorded by an overhead video camera connected to tracking software.

  • Data Acquisition: The software tracks the number of entries and the time spent in the open arms versus the closed arms. An arm entry is typically defined as all four paws crossing into the arm. [28]6. Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues. [28]7. Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters, without a significant change in the total number of arm entries (a measure of general activity), is indicative of an anxiolytic effect.

Data Presentation: In Vivo Functional Validation
Assay Key Endpoints
Spontaneous Locomotor ActivityTotal Distance Traveled (cm)
Rotarod TestLatency to Fall (seconds)
Elevated Plus Maze% Time in Open Arms, % Open Arm Entries

References

  • Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]

  • Shoji, H., et al. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Kraeuter, A. K., et al. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Enna, S. J., & Möhler, H. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.7. [Link]

  • MMPC. (2024). Elevated Plus Maze. Mouse Metabolic Phenotyping Centers. [Link]

  • NIH. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Leidenheimer, N. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.6. [Link]

  • Mondal, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2). [Link]

  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Porsolt. [Link]

  • Guengerich, F. P., & Johnson, W. W. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Current Protocols in Toxicology, Chapter 4, Unit 4.6. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Ramesh, M., et al. (2022). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 23(22), 14389. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact. Sophion Bioscience. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. [Link]

  • Arunachalam, K., & Sreeja, P. S. (2025). MTT Assay Protocol. Springer Protocols Handbooks. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Kumar, V., et al. (2012). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmacy Research, 5(2). [Link]

  • Mirza Anwar Baig. (2017). Rotarod Apparatus, Standard Operating Procedure. SlideShare. [Link]

  • MMPC. (2024). Rotarod. Mouse Metabolic Phenotyping Centers. [Link]

  • IMPC. (n.d.). Rotarod Protocol. International Mouse Phenotyping Consortium. [Link]

  • Sun, Z. W., et al. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neuroscience Bulletin, 26(1), 8–16. [Link]

  • JAX-MNBF. (2014). Standard Operating Procedure: Rotarod Assay. The Jackson Laboratory. [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Reaction Biology. [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. [Link]

  • protocols.io. (2023). Open Field test to assess spontaneous locomotion behavior in parkinsonian mice. protocols.io. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • Chang, J. C., et al. (2017). Compound MQA, a Caffeoylquinic Acid Derivative, Protects Against NMDA-Induced Neurotoxicity and Potential Mechanisms In Vitro. Frontiers in Pharmacology, 8, 77. [Link]

  • Sun, Z. W., et al. (2010). Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage. Neuroscience Bulletin. [Link]

  • Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255–264. [Link]

  • Mirza Anwar Baig. (2017). Expt 11 Effect of drugs on locomotor activity using actophotometer. SlideShare. [Link]

  • Kumar, V. S., et al. (2011). CNS Depressant and Analgesic Activities of Different Extracts of Tephrosia purpurea Root. Research Journal of Pharmacy and Technology, 4(5). [Link]

  • Takuwa, H., et al. (2020). The assessment of mouse spontaneous locomotor activity using motion picture. Journal of Pharmacological Sciences, 143(4), 285-292. [Link]

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Application

Precision Synthesis of Benzazepine Scaffolds via Ring-Closing Metathesis

Application Note & Protocol Guide Executive Summary Benzazepines (seven-membered nitrogen-containing heterocycles fused to a benzene ring) are privileged pharmacophores found in FDA-approved therapeutics such as Benazepr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Benzazepines (seven-membered nitrogen-containing heterocycles fused to a benzene ring) are privileged pharmacophores found in FDA-approved therapeutics such as Benazepril (antihypertensive), Varenicline (partial agonist), and Ivabradine. However, the formation of medium-sized rings (7-9 members) via Ring-Closing Metathesis (RCM) presents significant thermodynamic and kinetic challenges compared to 5- or 6-membered rings.

This guide provides a validated methodology for synthesizing benzazepine scaffolds. It moves beyond basic textbook procedures to address the critical "invisible" variables: conformational pre-organization, catalyst longevity, and ruthenium remediation.

Strategic Framework: Overcoming the Medium-Ring Challenge

The Entropic Barrier & The Rotamer Effect

The primary failure mode in benzazepine RCM is oligomerization . Seven-membered rings suffer from significant transannular strain and unfavorable entropy of activation. To force cyclization, the precursor must be conformationally biased.

  • The Nitrogen Pivot: The nitrogen atom is the critical pivot point. Unprotected amines poison the Ruthenium catalyst. However, the choice of protecting group (PG) dictates the reaction success.

  • Rotamer Control: Amide or carbamate protecting groups (Boc, Cbz, Ts) restrict rotation around the N-C bonds. This "Rotamer Effect" forces the two alkene arms into proximity (syn-conformation), significantly lowering the entropic penalty of cyclization.

Catalyst Selection Matrix

Not all catalysts are equal for medium rings.

  • Grubbs II (G-II): The workhorse. High activity, but susceptible to thermal decomposition over long reaction times required for difficult cyclizations.

  • Hoveyda-Grubbs II (HG-II): The "Sniper." The isopropoxybenzylidene ligand provides a "release-return" mechanism, stabilizing the active species during the extended reflux often needed for benzazepines.

Visualization: Mechanistic & Decision Logic

Figure 1: Benzazepine RCM Decision Matrix

Caption: Logic flow for selecting conditions based on substrate sterics and electronic deactivation.

RCM_Decision_Matrix Start Benzazepine Precursor Analysis Check_N Is Nitrogen Basic? Start->Check_N Protect Protect N (Boc, Ts, Ns) Essential to prevent Ru poisoning Check_N->Protect Yes Check_Sterics Steric Hindrance at Alkenes? Check_N->Check_Sterics No (Amide/Sulfonamide) Protect->Check_Sterics Standard Standard Protocol (DCM, 40°C, Grubbs II) Check_Sterics->Standard Terminal Alkenes Difficult Thermal Protocol (Toluene, 80-110°C, HG-II) Check_Sterics->Difficult Tri-substituted Alkenes Additives Add Ti(OiPr)4 or Lewis Acid Difficult->Additives If heteroatoms coordinate Ru

Experimental Protocols

Protocol A: Standard Synthesis (Terminal Alkenes)

Applicability: Unhindered dienes forming simple benzazepines. Scale: 1.0 mmol

Reagents:

  • Precursor: N-allyl-N-(2-vinylbenzyl)-4-methylbenzenesulfonamide (or similar)

  • Catalyst: Grubbs 2nd Generation (G-II)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) - Degassed

Procedure:

  • System Prep: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvent Degassing: Sparge anhydrous DCM with Argon for 15 minutes. Crucial: Dissolved oxygen decomposes the catalyst.

  • Precursor Dissolution: Dissolve the diene (1.0 mmol) in DCM (100 mL).

    • Note on Concentration: This establishes a 0.01 M concentration. Do not exceed 0.02 M for benzazepines to avoid dimerization.

  • Catalyst Addition: Add G-II catalyst (2-5 mol%) in one portion as a solid or dissolved in a minimal amount of degassed DCM.

  • Reaction: Reflux (40°C) under a continuous slow stream of Argon. The Argon flow helps remove the ethylene gas byproduct, driving the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC or 1H NMR (disappearance of terminal vinyl protons at ~5.0-6.0 ppm). Reaction typically completes in 2-6 hours.

  • Quench: Add ethyl vinyl ether (50 eq) and stir for 30 minutes to deactivate the catalyst.

Protocol B: "Thermal" Synthesis (Challenging Substrates)

Applicability: Tetrasubstituted double bonds, electron-deficient alkenes, or conformationally flexible precursors.

Modifications:

  • Solvent: Switch to Toluene (degassed).

  • Catalyst: Use Hoveyda-Grubbs II (HG-II) .

  • Temperature: Heat to 80°C or 110°C.

  • Addition Strategy: To maintain extremely low instantaneous concentration of the active monomer, use a syringe pump to add the catalyst solution slowly over 4-8 hours to the refluxing substrate solution.

Ruthenium Remediation (The "Clean-Up")

Residual Ruthenium is toxic and promotes isomerization of the product double bond. Standard chromatography is often insufficient.[2]

Recommended Method: The DMSO/Silica Protocol

  • Concentrate the crude reaction mixture.

  • Dissolve the residue in a minimal amount of DCM.

  • Add DMSO (50 eq relative to catalyst).

  • Add Silica Gel (100 weight equivalents relative to catalyst).

  • Stir vigorously at room temperature for 12 hours.

    • Mechanism:[3][4] DMSO coordinates tightly to the Ru center, displacing the ligands. The resulting complex binds irreversibly to the silica.

  • Filter through a pad of Celite. The filtrate will be significantly lighter in color (pale yellow/colorless vs. dark brown).

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction Catalyst poisoning by amineEnsure Nitrogen is protected (Boc/Ts). Add Lewis Acid (Ti(OiPr)4) to sequester coordinating groups.
Dimer/Oligomer Concentration too highDilute to 0.005 M or use slow addition of substrate.
Isomerization Ru-hydride species formationUse 1,4-benzoquinone (10 mol%) as an additive to scavenge Ru-hydrides.
Incomplete Conv. Ethylene inhibitionEnsure open system with Argon bubbling to strip ethylene.
Figure 2: Benzazepine RCM Workflow

Caption: Step-by-step experimental workflow ensuring safety and reproducibility.

RCM_Workflow Prep Degas Solvent (Ar Sparge 15m) Dilution Dilution (0.01M) Critical for Cyclization Prep->Dilution Cat_Add Catalyst Addition (G-II or HG-II) Dilution->Cat_Add Reflux Reflux w/ Ar Flow (Remove Ethylene) Cat_Add->Reflux Quench Quench (Ethyl Vinyl Ether) Reflux->Quench Scavenge Ru Removal (DMSO/Silica) Quench->Scavenge

References

  • Grubbs, R. H., et al. (2010). "Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles." Organic Letters.

  • Van Otterlo, W. A. L., et al. (2005).[5] "An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans (and benzazepines)." Tetrahedron.

  • Furstner, A. (2000).[3] "Ring-Closing Metathesis (RCM) for the Synthesis of Medium-Sized Rings." Angewandte Chemie.

  • Georg, G. I., et al. (2001). "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions." Organic Letters.

  • Materia Inc. (2017). "Removing Ru from metathesis reactions: Industrial Protocols." Anderson Process Solutions.

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Method

Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepine Scaffolds via Multicomponent Reactions

Introduction: The Enduring Significance of 1,4-Benzodiazepines and the Rise of Multicomponent Reactions The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of 1,4-Benzodiazepines and the Rise of Multicomponent Reactions

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] These seven-membered nitrogen-containing heterocycles are renowned for their effects on the central nervous system, leading to their widespread use as anxiolytics, anticonvulsants, sedatives, and muscle relaxants.[2] The therapeutic importance of this privileged scaffold has driven continuous innovation in synthetic methodologies to access diverse and novel analogues for drug discovery and development.[3]

Traditionally, the synthesis of 1,4-benzodiazepines has relied on multi-step, linear sequences which can be time-consuming, generate significant waste, and may not be amenable to the rapid generation of compound libraries.[4] In contrast, multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the construction of complex molecules, such as 1,4-benzodiazepines, in a single synthetic operation.[5] MCRs offer numerous advantages, including high atom economy, operational simplicity, and the ability to generate vast libraries of structurally diverse compounds from a set of readily available starting materials.[5][6] This guide provides an in-depth exploration of key MCRs utilized for the synthesis of 1,4-benzodiazepine scaffolds, complete with mechanistic insights and detailed experimental protocols.

The Ugi Four-Component Reaction (U-4CR): A Versatile Platform for 1,4-Benzodiazepine Synthesis

The Ugi four-component reaction (U-4CR) is arguably one of the most powerful and widely employed MCRs in medicinal chemistry. It involves the one-pot reaction of a carbonyl compound (an aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. This reaction is particularly well-suited for the synthesis of 1,4-benzodiazepine precursors, which can then undergo a subsequent cyclization step to form the desired seven-membered ring.[7]

Causality Behind Experimental Choices in Ugi-based Benzodiazepine Synthesis

The elegance of the Ugi reaction lies in its convergent nature, rapidly assembling a complex scaffold that contains all the necessary functionalities for the subsequent cyclization. The choice of a two-step approach (Ugi reaction followed by cyclization) is often deliberate. It allows for the purification of the Ugi adduct, ensuring that the subsequent, often more sensitive, cyclization step proceeds with a clean substrate, leading to higher overall yields and purity of the final 1,4-benzodiazepine. The use of a convertible isocyanide in some protocols adds another layer of synthetic flexibility, allowing for further modifications post-reaction.[8]

Mechanism of the Ugi Four-Component Reaction

The Ugi reaction proceeds through a series of equilibrium steps, culminating in an irreversible Mumm rearrangement. The generally accepted mechanism is as follows:

  • Iminium Ion Formation: The aldehyde or ketone reacts with the amine to form an iminium ion.

  • α-Adduct Formation: The isocyanide undergoes a nucleophilic attack on the iminium ion to form a nitrilium ion intermediate.

  • Intermediate Formation: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular O- to N-acyl transfer (Mumm rearrangement) to yield the stable α-acylamino amide product.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aldehyde/Ketone Iminium Iminium Ion Aldehyde->Iminium + Amine Amine Amine Amine->Iminium CarboxylicAcid Carboxylic Acid Oacyl O-acyl-isoamide CarboxylicAcid->Oacyl Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Nitrilium->Oacyl + Carboxylate Ugi_Product α-Acylamino Amide Oacyl->Ugi_Product Mumm Rearrangement

Figure 1: General workflow of the Ugi four-component reaction.

Experimental Protocol: Two-Step Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Reaction

This protocol describes a general and robust two-step synthesis of 1,4-benzodiazepine-2,5-diones, which involves an initial Ugi four-component condensation followed by an acid-activated cyclization.[7][8]

Step 1: Ugi Four-Component Condensation

  • Reactant Preparation: To a round-bottom flask, add the aldehyde (1.0 eq.), the amine (1.0 eq.), and the carboxylic acid (1.0 eq.) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Isocyanide Addition: Add the isocyanide (1.0 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude Ugi adduct can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Step 2: Acid-Activated Cyclization

  • Dissolution: Dissolve the purified Ugi adduct in a suitable solvent such as a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v).

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Purification: The crude 1,4-benzodiazepine-2,5-dione can be purified by recrystallization or flash column chromatography to afford the final product.

Parameter Typical Conditions
Solvent (Ugi) Methanol, Dichloromethane
Temperature (Ugi) Room Temperature
Reaction Time (Ugi) 24-48 hours
Cyclization Reagent Trifluoroacetic Acid (TFA)
Solvent (Cyclization) Dichloromethane (DCM)
Temperature (Cyclization) Room Temperature
Reaction Time (Cyclization) 2-4 hours

Table 1: Typical reaction parameters for the Ugi-based synthesis of 1,4-benzodiazepine-2,5-diones.

The Passerini Three-Component Reaction: An Alternative Route to Functionalized Scaffolds

The Passerini reaction is another classic isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[9] While not as commonly used as the Ugi reaction for the direct synthesis of the 1,4-benzodiazepine core, the Passerini reaction is highly valuable for creating densely functionalized building blocks that can be further elaborated into the desired heterocyclic system.[1]

Mechanistic Insight into the Passerini Reaction

The mechanism of the Passerini reaction is believed to proceed through a concerted or stepwise pathway depending on the solvent polarity.[9]

  • Hydrogen Bonding: The carboxylic acid forms a hydrogen bond with the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack.

  • Nucleophilic Attack: The isocyanide attacks the activated carbonyl carbon.

  • Intermediate Formation: A transient intermediate is formed, which then undergoes an intramolecular acyl transfer from the carboxylic acid to the newly formed oxygen anion.

  • Product Formation: A final rearrangement yields the α-acyloxy amide product.

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product Carbonyl Aldehyde/Ketone Activation Carbonyl Activation Carbonyl->Activation CarboxylicAcid Carboxylic Acid CarboxylicAcid->Activation Isocyanide Isocyanide Attack Nucleophilic Attack Isocyanide->Attack Activation->Attack + Isocyanide Transfer Acyl Transfer Attack->Transfer Passerini_Product α-Acyloxy Amide Transfer->Passerini_Product

Figure 2: Simplified workflow of the Passerini three-component reaction.

General Protocol for the Passerini Reaction

This protocol provides a general procedure for the synthesis of α-acyloxy amides, which can serve as precursors to more complex heterocyclic systems.[10]

  • Reactant Mixture: In a flask, combine the aldehyde or ketone (1.0 eq.) and the carboxylic acid (1.0 eq.) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of 0.5-1.0 M.

  • Isocyanide Addition: Add the isocyanide (1.0-1.2 eq.) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Parameter Typical Conditions
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 12-24 hours
Stoichiometry Near-equimolar amounts of reactants

Table 2: General reaction parameters for the Passerini reaction.

The Bucherer-Bergs Reaction: Synthesis of Hydantoin Scaffolds

The Bucherer-Bergs reaction is a multicomponent synthesis of hydantoins from a carbonyl compound (or its corresponding cyanohydrin), potassium cyanide, and ammonium carbonate.[11] While this reaction does not directly produce the 1,4-benzodiazepine core, the resulting hydantoin scaffold is a valuable heterocyclic motif in its own right and can be a precursor to α-amino acids, which are key building blocks in many synthetic routes to benzodiazepines.

Understanding the Bucherer-Bergs Reaction Mechanism

The reaction mechanism is thought to involve the following key steps:[4]

  • Cyanohydrin Formation: The ketone or aldehyde reacts with cyanide to form a cyanohydrin.

  • Aminonitrile Formation: The cyanohydrin reacts with ammonia (from ammonium carbonate) to form an aminonitrile.

  • Carbamic Acid Formation: The aminonitrile reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid intermediate.

  • Cyclization and Rearrangement: Intramolecular cyclization followed by rearrangement yields the final hydantoin product.[4]

Bucherer_Bergs_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Carbonyl Aldehyde/Ketone Cyanohydrin Cyanohydrin Carbonyl->Cyanohydrin + KCN KCN KCN KCN->Cyanohydrin AmmoniumCarbonate (NH4)2CO3 Aminonitrile Aminonitrile AmmoniumCarbonate->Aminonitrile CarbamicAcid Carbamic Acid AmmoniumCarbonate->CarbamicAcid Cyanohydrin->Aminonitrile + NH3 Aminonitrile->CarbamicAcid + CO2 Hydantoin Hydantoin CarbamicAcid->Hydantoin Cyclization & Rearrangement

Figure 3: Simplified workflow of the Bucherer-Bergs reaction.

General Experimental Protocol for the Bucherer-Bergs Reaction

This protocol outlines the synthesis of a 5,5-disubstituted hydantoin from a ketone.

  • Reaction Setup: In a pressure vessel or a sealed tube, combine the ketone (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reactants.

  • Heating: Heat the sealed reaction mixture to 60-80 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product. Caution: This step should be performed in a well-ventilated fume hood as it may generate hydrogen cyanide gas.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude hydantoin can be purified by recrystallization from a suitable solvent like ethanol or water.

Parameter Typical Conditions
Cyanide Source Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
Ammonia/CO2 Source Ammonium Carbonate
Solvent Ethanol/Water mixture
Temperature 60-80 °C
Reaction Time 12-24 hours

Table 3: General reaction parameters for the Bucherer-Bergs reaction.

Conclusion and Future Perspectives

Multicomponent reactions represent a paradigm shift in the synthesis of complex and biologically relevant scaffolds like 1,4-benzodiazepines. The Ugi, Passerini, and Bucherer-Bergs reactions, each with their unique mechanistic pathways and synthetic outcomes, provide a powerful toolkit for researchers in drug discovery. The ability to rapidly generate diverse libraries of compounds through these efficient one-pot procedures significantly accelerates the identification of new therapeutic leads. Future advancements in this field will likely focus on the development of novel MCRs, the use of enantioselective catalysts to control stereochemistry, and the integration of these reactions into automated synthesis platforms to further expedite the drug discovery process.

References

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isocian-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Keating, T. A., & Armstrong, R. W. (1996). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry, 61(25), 8935–8939.
  • Ma, X., Gao, Z., Niu, J., Shao, W., & Yan, S. (2021). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 17, 2202–2210.
  • Keating, T. A., & Armstrong, R. W. (1996). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry, 61(25), 8935–8939.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Bucherer, H. T., & Bergs, H. (1934). U.S. Patent No. 1,954,414. Washington, DC: U.S.
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Marcaccini, S., Miliciani, M., & Pepino, R. (2005). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Tetrahedron Letters, 46(3), 441-443.
  • Keating, T. A., & Armstrong, R. W. (1996). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry, 61(25), 8935–8939.
  • Banfi, L., Basso, A., & Riva, R. (2012). The Passerini Reaction. Organic Reactions, 79, 1-188.
  • The Passerini Reaction. (n.d.). In Organic Reactions. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2014). Synthetic strategies applicable in the synthesis of privileged scaffold: 1,4-benzodiazepine.
  • El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2006). A convenient synthesis of 1,4-benzodiazepine-2,5-dione derivatives. Tetrahedron Letters, 47(48), 8555-8557.
  • Khatri, J. K., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences, 6(9), 03-08.
  • de Souza, M. C. B. V., & de Almeida, M. V. (2003). The Bucherer-Bergs reaction: an important tool for the synthesis of hydantoins. Química Nova, 26(4), 543-550.
  • Kennedy, A. L., Fryer, A. M., & Josey, J. A. (2002). A new resin-bound universal isonitrile for the Ugi 4CC reaction: preparation and applications to the synthesis of 2,5-diketopiperazines and 1,4-benzodiazepine-2,5-diones. Organic Letters, 4(7), 1167-1170.
  • Marcaccini, S., & Torroba, T. (2007). Studies on Isocyanides and Related Compounds; Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation. Current Organic Synthesis, 4(3), 209-228.
  • Gonzalez-Lopez, V., et al. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 26(22), 6908.
  • Ma, X., et al. (2021). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 17, 2202-2210.
  • Al-Tel, T. H. (2022). Recent advances in the synthesis of benzodiazepines. Molecules, 27(5), 1530.
  • Pertejo, C., et al. (2023). Experimental and theoretical studies on the effect of the oxo group in 1,4-benzodiazepines. Molecules, 28(15), 5897.
  • de la Torre, M. C., & Sierra, M. A. (2004). Four-Component Ugi Approach to Benzodiazepines. Synlett, 2004(12), 2185-2187.
  • Khatri, J. K., et al. (2022). Energy Efficient Synthesis of various Benzodiazepin-2-ones using Microwave Synthesizer.
  • Faza, A. C., & Juaristi, E. (2023). Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives. ChemistryOpen, 12(5), e202300045.
  • Šmit, B. M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Banfi, L., & Riva, R. (2012). Synthetic Applications of Passerini Reaction. Current Organic Chemistry, 16(3), 324-343.
  • Banfi, L., & Riva, R. (2012). Synthetic Applications of Passerini Reaction. Ingenta Connect.
  • The Passerini Reaction. (n.d.). Organic Reactions.
  • Shaabani, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43553-43644.
  • Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal.
  • Šmit, B. M., et al. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. Ochsner Journal, 13(2), 214–223.
  • SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. (n.d.). Semantic Scholar.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzazepine Synthesis & Troubleshooting

Current System Status: [ONLINE] Topic: Side Reactions and Byproduct Formation in Benzazepine Synthesis Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists Version: 2.4 (Current Best Practices) System Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Current System Status: [ONLINE] Topic: Side Reactions and Byproduct Formation in Benzazepine Synthesis Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists Version: 2.4 (Current Best Practices)

System Overview (Introduction)

The benzazepine scaffold (a benzene ring fused to a seven-membered nitrogen-containing ring) is a critical "pharmacophore code" in drug development, present in FDA-approved agents like Benazepril (antihypertensive), Fenoldopam (vasodilator), and Lorcaserin (anorectic).

However, synthesizing this 7-membered ring is thermodynamically and kinetically challenging due to entropic disfavor (medium-sized ring strain) and transannular interactions . Users frequently encounter "system errors" such as dimerization, regioisomeric scrambling, and catalyst poisoning.

This guide functions as a Tier 3 Technical Support manual, addressing specific failure modes with root cause analysis and resolution protocols.

Knowledge Base: Method Selection Matrix

Before initiating a synthesis "job," verify your substrate compatibility using the decision matrix below.

Benzazepine_Selection_Matrix Start START: Select Substrate Profile ElectronRich Electron-Rich Aromatic Ring? (e.g., -OMe, -OH) Start->ElectronRich TerminalAlkenes Contains Two Terminal Alkenes? ElectronRich->TerminalAlkenes No FC Method A: Friedel-Crafts Cyclization (Risk: Regio-scrambling) ElectronRich->FC Yes KetonePrecursor Cyclic Ketone/Oxime Precursor? TerminalAlkenes->KetonePrecursor No RCM Method B: Ring-Closing Metathesis (Risk: Dimerization) TerminalAlkenes->RCM Yes HalideAmine Aryl Halide + Tethered Amine? KetonePrecursor->HalideAmine No Beckmann Method C: Beckmann Rearrangement (Risk: Fragmentation) KetonePrecursor->Beckmann Yes PdCat Method D: Pd-Catalyzed Amination (Risk: u03b2-Hydride Elimination) HalideAmine->PdCat Yes

Figure 1: Decision matrix for selecting the optimal benzazepine synthesis pathway based on substrate functionality.

Troubleshooting Tickets (FAQs)

Ticket #101: Regioselectivity Failure in Friedel-Crafts Cyclization

User Report: "I'm trying to close the 7-membered ring using an acid-mediated Friedel-Crafts reaction, but I'm getting a mixture of 6-membered (tetralin/isoquinoline) and 7-membered products."

Root Cause Analysis: This is a classic "kinetic vs. thermodynamic" conflict. The formation of a 6-membered ring is kinetically faster (Baldwin's rules favor 6-exo-trig over 7-endo-trig in many cases). Additionally, if the aromatic ring has multiple nucleophilic sites, the electrophile will attack the position of highest electron density, which may not correspond to the desired 7-membered closure.

Resolution Protocol:

  • Block the "6-membered" site: If possible, install a temporary blocking group (e.g., Bromine, which can be removed later) at the position that leads to the 6-membered ring.

  • Protect the Amine: Free amines poison Lewis Acid catalysts (AlCl3, BF3). Convert the amine to a tosyl (Ts) or mesyl (Ms) amide. The electron-withdrawing nature of the sulfonyl group also reduces the nucleophilicity of the nitrogen, preventing N-alkylation side reactions.

  • Use "High Dilution" (Pseudo): While F-C is intramolecular, intermolecular side reactions (polymerization) can compete. Ensure the concentration is <0.05 M.[1]

Key Reference:

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine...[2] [1]

Ticket #102: Dimerization during Ring-Closing Metathesis (RCM)

User Report: "I am using Grubbs II catalyst to close my diene precursor. The LCMS shows a mass corresponding to 2M, indicating a dimer instead of the cyclized benzazepine."

Root Cause Analysis: RCM is an equilibrium process. At high concentrations, intermolecular metathesis (dimerization/oligomerization) is statistically more probable than intramolecular cyclization (ring closure). This is the "Entropy Trap."

Diagnostic Workflow:

RCM_Troubleshooting CheckConc Check Concentration Is it > 5 mM? Dilute ACTION: Dilute to 1-2 mM CheckConc->Dilute Yes CheckTemp Check Temperature Is it refluxing? CheckConc->CheckTemp No Heat ACTION: Increase Temp (Push Thermodynamics) CheckTemp->Heat No AddAcid ACTION: Add Ti(OiPr)4 or Benzoquinone (Prevent Isomerization) CheckTemp->AddAcid Yes (Still Dimerizing)

Figure 2: Troubleshooting workflow for RCM dimerization issues.

Resolution Protocol:

  • The Dilution Rule: Run the reaction at 1–5 mM concentration. This favors the intramolecular pathway.

  • Ethylene Sparging: The reaction releases ethylene gas. If ethylene remains dissolved, it can re-insert and open the ring. Sparge the solution with Argon/Nitrogen to drive the equilibrium forward.

  • Catalyst Poisoning: Basic amines deactivate Ru-catalysts. Always protect the nitrogen as a carbamate (Boc/Cbz) or sulfonamide, or convert it to an ammonium salt (using p-TSA) before adding the catalyst [2].

Ticket #103: Isomeric Scrambling in Beckmann Rearrangement

User Report: "I treated my tetralone oxime with PPA (polyphosphoric acid) to expand the ring to a benzazepine. I obtained a 1:1 mixture of the benzazepine and a side product (likely an aniline derivative)."

Root Cause Analysis: The Beckmann rearrangement is stereospecific .[3][4] The group anti (trans) to the hydroxyl leaving group on the oxime is the one that migrates.[4][5]

  • Anti-Alkyl Migration: Leads to the desired Lactam (Benzazepine).

  • Anti-Aryl Migration: Leads to the Isoquinoline derivative or fragmentation.

  • Fragmentation: If the carbocation intermediate is stable (e.g., tertiary carbon next to the oxime), the molecule may fragment into a nitrile rather than rearrange [3].[3][5]

Resolution Protocol:

  • Control Oxime Geometry: Isolate the pure E- or Z-oxime isomer before rearrangement. Use column chromatography to separate them.[1][6]

  • Reagent Switch: If PPA causes charring or fragmentation, switch to milder conditions like Cyanuric Chloride or Tosyl Chloride in basic media to promote the rearrangement at lower temperatures.

Ticket #104: -Hydride Elimination in Pd-Catalyzed Synthesis

User Report: "I'm attempting an intramolecular Buchwald-Hartwig amination to form a benzazepine. Instead of the cyclic amine, I'm isolating a de-halogenated ketone or enamine."

Root Cause Analysis: Formation of 7-membered rings via Pd-catalysis is slower than 5- or 6-membered rings. This slow reductive elimination allows the intermediate Pd-alkyl species to undergo


-hydride elimination , ejecting the product as an oxidized alkene/ketone and killing the catalytic cycle [4].

Resolution Protocol:

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , RuPhos , or BrettPhos ). These ligands accelerate the reductive elimination step, favoring ring closure over

    
     elimination.
    
  • Rigidify the Backbone: If the substrate is too flexible, the reactive centers cannot find each other. Incorporating a gem-dimethyl group (Thorpe-Ingold effect) can pre-organize the substrate for cyclization.

Experimental Protocols

Protocol A: Friedel-Crafts Synthesis of 2-Benzazepine [5]

Standard Operating Procedure for Ticket #101

Reagents:

  • Substrate: N-(3-phenylpropyl)-p-toluenesulfonamide (1.0 equiv)

  • Reagent: Paraformaldehyde (2.0 equiv)

  • Acid/Solvent: H2SO4 / Acetic Acid (1:10 v/v)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask, dissolve the sulfonamide (1 mmol) in glacial acetic acid (5 mL).

  • Addition: Add paraformaldehyde (60 mg, 2 mmol).

  • Cyclization: Add concentrated H2SO4 (0.5 mL) dropwise at 0°C.

  • Reaction: Warm to Room Temperature and stir for 12 hours. Note: Monitor by TLC. If a spot appears at lower Rf, it may be the uncyclized alcohol intermediate.

  • Workup: Pour onto crushed ice. Extract with DCM (3x). Wash organics with Sat. NaHCO3 (Caution: Gas evolution).

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Data Validation:

  • 1H NMR: Look for the disappearance of the aromatic proton at the cyclization site and the appearance of a methylene bridge singlet/doublet around 3.5-4.5 ppm.

Protocol B: RCM Synthesis of 1-Benzazepine [2]

Standard Operating Procedure for Ticket #102

Reagents:

  • Substrate: N-allyl-N-(2-vinylphenyl)methanesulfonamide

  • Catalyst: Grubbs II (5 mol%)

  • Solvent: Anhydrous DCM (Degassed)

Step-by-Step:

  • Dilution: Dissolve substrate in degassed DCM to a final concentration of 2 mM (Critical for preventing dimers).

  • Catalyst Addition: Add Grubbs II catalyst in one portion under Argon flow.

  • Reflux: Heat to reflux (40°C) for 4-12 hours.

  • Quench: Add ethyl vinyl ether (50 equiv) and stir for 30 mins to deactivate the Ru-catalyst.

  • Purification: Concentrate in vacuo. Pass through a short pad of silica to remove Ru-salts (elute with 10% EtOAc/Hex).

References

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1.

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. NIH / PMC.

  • Beckmann rearrangement. Wikipedia / Organic Chemistry Portal.

  • Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. ACS Publications.

  • Concise synthesis of 2-benzazepine derivatives and their biological activity. PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Optimization of 1H-1-Benzazepine V2 Antagonists

Topic: Structure-activity relationship (SAR) studies of 1H-1-benzazepine analogs Focus: Optimization of Vasopressin V2 Receptor Antagonists (The "Vaptans") Executive Summary: The Benzazepine Advantage In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 1H-1-benzazepine analogs Focus: Optimization of Vasopressin V2 Receptor Antagonists (The "Vaptans")

Executive Summary: The Benzazepine Advantage

In the landscape of G-Protein Coupled Receptor (GPCR) modulation, the 1H-1-benzazepine scaffold stands as a privileged structure, particularly in the development of non-peptide Vasopressin V2 receptor antagonists. Unlike their peptide predecessors (e.g., Desmopressin) which suffer from poor oral bioavailability, or earlier benzodiazepine derivatives which often lack subtype selectivity, 1H-1-benzazepine analogs (exemplified by Tolvaptan and Mozavaptan) offer a tunable balance of lipophilicity, rigid conformational control, and high oral bioavailability .

This guide objectively compares the SAR profiles of 1H-1-benzazepine analogs against alternative scaffolds (1,4-benzodiazepines and peptide mimetics), providing actionable insights for medicinal chemists optimizing aquaretic agents for hyponatremia and Polycystic Kidney Disease (PKD).

Strategic SAR Analysis: Benzazepines vs. Alternatives

The success of the 1H-1-benzazepine class hinges on specific structural modifications that dictate affinity (Ki) and selectivity (V2 vs. V1a).

2.1 The Core Scaffold Comparison
Feature1H-1-Benzazepine (Product Class) 1,4-Benzodiazepine (Alternative) Peptide Mimetics (Reference)
Core Geometry 7-membered ring fused to benzene; Mono-nitrogen restricts H-bond donors, increasing membrane permeability.7-membered ring with Di-nitrogen ; often higher polarity and faster metabolic clearance.Large, flexible macrocycles; poor permeability.
Conformational Flexibility Moderate. The 1-position amide creates a rigid "propeller" twist essential for the V2 hydrophobic pocket.Higher flexibility often leads to "induced fit" binding at multiple subtypes (V1a/V2 mixed activity).High flexibility; requires cyclization (disulfide bridges) to lock conformation.
Oral Bioavailability High (>40%) . Lipophilic side chains are well-tolerated.Moderate to Low.[1] Often requires IV formulation (e.g., Conivaptan).Negligible (<1%) . Requires parenteral or nasal delivery.
Selectivity (V2:V1a) High (>50-fold) .[2][3] Tunable via "Tail" modification.Low to Moderate.[1]Variable.
2.2 Critical SAR Zones of 1H-1-Benzazepines

The optimization of this scaffold follows a strict "Head-to-Tail" logic.

  • Zone A: The Benzazepine Core (The Anchor)

    • Requirement: A 2,3,4,5-tetrahydro-1H-1-benzazepine core is preferred over the unsaturated analog. Saturation at C2-C5 increases flexibility slightly, allowing the fused benzene ring to sit in the hydrophobic cleft of the receptor.

    • Substitution: A 7-chloro substituent (on the fused benzene) typically enhances lipophilicity and metabolic stability against ring oxidation.

  • Zone B: The Linker (The Pivot)

    • Requirement: An amide bond at the N1 position is non-negotiable. It forces the pendant "tail" group out of the plane, adopting a conformation that mimics the C-terminal tripeptide of Arginine Vasopressin (AVP).

  • Zone C: The Tail (The Selectivity Filter)

    • Insight: This is the primary driver of V2 selectivity.

    • Modification: A 2-methyl-4-aminobenzoyl moiety (as seen in Tolvaptan) is superior to a simple phenyl group. The ortho-methyl group provides steric hindrance that locks the amide bond rotamer, favoring the bioactive conformation.

2.3 Quantitative Performance Data

Comparison of key analogs in the benzazepine series against standard alternatives.

CompoundScaffoldV2 Affinity (

, nM)
V2/V1a Selectivity RatioOral Bioavailability (Rat)
Tolvaptan (Product Standard) 1H-1-Benzazepine0.43 29 > 40%
Mozavaptan 1H-1-Benzazepine14.085High
Conivaptan Benzazepine-derivative3.040.15 (Non-selective)Low (IV only)
L-371,257 Indole/Piperazine19.00.2Low

Key Takeaway: The 1H-1-benzazepine scaffold (Tolvaptan/Mozavaptan) achieves nanomolar affinity with oral bioavailability, a combination that the alternatives struggle to match.

Mechanistic Visualization

The following decision tree illustrates the medicinal chemistry logic used to optimize the benzazepine scaffold from a generic hit to a selective V2 antagonist.

SAR_Logic Start Hit: 1-Phenyl-1H-benzazepine Step1 Step 1: N1-Acylation Start->Step1 Improve Binding Branch1 Aliphatic Amide Step1->Branch1 Flexible Branch2 Aromatic Amide (Benzoyl) Step1->Branch2 Rigid Linker Fail1 Low Potency Branch1->Fail1 Loss of Entropy Step2 Step 2: Core Stabilization Branch2->Step2 Mod1 C7-Halogenation (Cl) Step2->Mod1 Block Metabolism Mod2 C7-Hydrogen Step2->Mod2 Step3 Step 3: Selectivity Tuning (The Tail) Mod1->Step3 Fail2 Metabolic Instability Mod2->Fail2 Rapid Oxidation Final Optimized V2 Antagonist (e.g., Tolvaptan) Step3->Final Add Ortho-Methyl + Para-Amino

Figure 1: SAR Decision Tree for transforming a raw benzazepine hit into a clinical candidate. Note the critical "forks" where selectivity and stability are determined.

Experimental Protocols

To validate these SAR claims, reproducible synthesis and assay protocols are required. Below is a validated workflow for synthesizing the core 1-benzazepine scaffold and testing its potency.

4.1 Synthesis: Copper-Catalyzed Intramolecular Cyclization

A modern, atom-economical approach to the 1-benzazepine core, superior to traditional Friedel-Crafts cyclizations.

Reagents:

  • (E)-dienyl arene precursor (containing a tethered ketimine)

  • Cu(OAc)2 (Catalyst)

  • Chiral Bisphosphine Ligand (e.g., (R)-SEGPHOS)

  • Silane reducing agent (PMHS)

Protocol:

  • Preparation: In a glovebox, charge a flame-dried Schlenk tube with Cu(OAc)2 (5 mol%) and (R)-SEGPHOS (5.5 mol%). Dissolve in dry THF (0.1 M).

  • Activation: Stir the catalyst mixture at room temperature for 30 minutes to form the active Cu-H species.

  • Addition: Add the (E)-dienyl arene substrate (1.0 equiv) and PMHS (2.0 equiv) dropwise under Argon atmosphere.

  • Cyclization: Stir the reaction mixture at 0°C for 12 hours. The Cu-H species facilitates the hydrocupration of the alkene followed by intramolecular nucleophilic attack on the imine.

  • Quench: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Validation: Confirm structure via 1H-NMR (look for the disappearance of alkene protons and appearance of the azepine ring multiplet at δ 3.0-4.0 ppm).

4.2 Biological Assay: [3H]-AVP Competitive Binding

Self-validating protocol to determine


 values.

Materials:

  • Membranes expressing Human V2 Receptors (HEK293 transfected).

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Reference Compound: Unlabeled AVP or Tolvaptan.

Workflow:

  • Buffer Prep: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2 and 0.1% BSA (to prevent peptide sticking).

  • Incubation: Mix 20 µg of membrane protein, 1 nM [3H]-AVP, and increasing concentrations of the test benzazepine analog (

    
     to 
    
    
    
    M) in a 96-well plate.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Filter rapidly through glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Bound vs. Log[Concentration]. Calculate IC50 using non-linear regression. Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where [L] is radioligand concentration and
    
    
    is its dissociation constant).
Synthesis Pathway Visualization

Synthesis_Flow Substrate Dienyl Arene (Precursor) Intermed Hydrocupration Intermediate Substrate->Intermed + Catalyst Catalyst Cu-H Catalyst (Chiral) Catalyst->Intermed Cyclization Intramolecular Cyclization Intermed->Cyclization Product 1H-1-Benzazepine Core Cyclization->Product Ring Closure

Figure 2: Copper-catalyzed asymmetric synthesis pathway for the benzazepine core.

References
  • Kondo, K., et al. (1996). "Orally active, nonpeptide vasopressin V2 receptor antagonists: a novel series of 1-[4-(benzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepines and related compounds."[4] Journal of Medicinal Chemistry.

  • Li, D., et al. (2019).[5] "Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization." Organic Letters.

  • Yamamura, Y., et al. (1998). "Characterization of a novel aquaretic agent, OPC-31260, as a vasopressin V2 receptor antagonist." British Journal of Pharmacology.

  • Decaux, G., et al. (2008). "Tolvaptan, a selective vasopressin V2-receptor antagonist, for the treatment of hyponatremia." New England Journal of Medicine.

  • Mottola, D. M., et al. (1996).[6] "Conformational Analysis of D1 Dopamine Receptor Agonists: Pharmacophore Assessment and Receptor Mapping." Journal of Medicinal Chemistry.

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Comparative

A Comparative Guide to 3D-QSAR Analysis of Fused Benzazepine Derivatives as Receptor Antagonists

This guide provides an in-depth comparative analysis of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling as applied to fused benzazepine derivatives, a chemical scaffold of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling as applied to fused benzazepine derivatives, a chemical scaffold of significant interest in medicinal chemistry. We will explore the methodologies, comparative performance of different models, and the actionable insights gained for designing potent and selective receptor antagonists. This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development.

Introduction: The Significance of Fused Benzazepines and 3D-QSAR

Fused benzazepines represent a privileged scaffold in modern pharmacology, with derivatives showing activity against a range of biological targets. A notable application is the development of selective antagonists for receptors such as the dopamine D3 receptor, a key target in the treatment of various neurological and psychiatric disorders.[1][2] The core challenge in developing these molecules lies in deciphering the complex relationship between their three-dimensional chemical structure and their biological activity—a task for which 3D-QSAR is exceptionally well-suited.

3D-QSAR methodologies establish a quantitative correlation between the biological activity of a set of compounds and their 3D physicochemical properties.[3] Unlike traditional 2D-QSAR, which relies on global molecular descriptors, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the steric, electrostatic, and other fields surrounding the molecules. This provides a detailed, three-dimensional understanding of how structural modifications will impact receptor binding, guiding the rational design of more effective drug candidates.

Foundational 3D-QSAR Methodologies: CoMFA and CoMSIA

The two most prominent 3D-QSAR methods are CoMFA and CoMSIA. While both aim to correlate molecular fields with biological activity, they differ in their calculation and the scope of properties they consider.

  • Comparative Molecular Field Analysis (CoMFA): CoMFA is the pioneering 3D-QSAR technique. It calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a set of aligned molecules at various points on a 3D grid.[3] The resulting field values are then correlated with biological activity using statistical methods, typically Partial Least Squares (PLS) regression. The CoMFA equation essentially combines the steric and electrostatic fields to predict activity.[3]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an evolution of CoMFA that introduces additional molecular descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A key difference is that CoMSIA calculates similarity indices at each grid point using a Gaussian-type distance dependence, which avoids the steep potential changes and arbitrary cutoffs associated with CoMFA's Lennard-Jones and Coulombic fields. This often results in more interpretable and robust contour maps.

Experimental and Computational Workflow for 3D-QSAR

A robust 3D-QSAR study is a self-validating system. The causality behind each step is critical for generating a predictive and reliable model. Below is a detailed, field-proven protocol for conducting a 3D-QSAR analysis on fused benzazepine derivatives.

Step-by-Step Methodology
  • Dataset Curation and Preparation:

    • Action: Compile a dataset of fused benzazepine derivatives with a wide range of biological activities (e.g., pKi values) against the target receptor. A dataset of at least 20-30 compounds is typically recommended. For a robust model, a larger dataset, such as one with over 100 compounds, is preferable.[1]

    • Causality: A structurally diverse dataset with a significant spread in activity is crucial for building a statistically significant model that can make accurate predictions for novel compounds.

    • Protocol: Split the dataset into a training set (typically ~75-80% of the compounds) for model generation and a test set (~20-25%) for external validation. The test set molecules should not be used in model building.

  • Molecular Modeling and Optimization:

    • Action: Generate the 3D structure for each molecule in the dataset.

    • Protocol: Sketch each molecule using a molecular editor, add hydrogens, and assign appropriate partial charges (e.g., Gasteiger-Hückel charges).[1] Perform energy minimization using a suitable force field (e.g., Tripos or MMFF94) to achieve a low-energy conformation.

    • Causality: Accurate 3D structures and charge calculations are fundamental inputs. Garbage in, garbage out; an unoptimized or incorrect structure will lead to erroneous field calculations and a meaningless QSAR model.

  • Molecular Alignment: The Critical Step:

    • Action: Superimpose all molecules in the dataset based on a common structural feature. This is the most critical step in any 3D-QSAR study. Two primary strategies exist:

      • Ligand-Based Alignment: Molecules are aligned based on a common substructure or pharmacophore.[4] This method is used when the 3D structure of the target receptor is unknown.[4]

      • Receptor-Based (Docking) Alignment: If the receptor structure is known or a reliable homology model can be built, each ligand is docked into the receptor's binding site, and the resulting poses are used for alignment.[1]

    • Causality: The alignment hypothesis assumes that all molecules bind to the receptor in a similar orientation. A poor alignment will randomize the field data relative to the biological activity, making it impossible to derive a meaningful correlation. Receptor-based alignment is generally preferred as it is informed by the target's structure.

  • CoMFA/CoMSIA Field Generation:

    • Action: Place the aligned molecules within a 3D grid box. A probe atom (typically a sp³ carbon with a +1 charge) is systematically moved to each grid point, and the interaction energy (steric and electrostatic for CoMFA; plus hydrophobic, H-bond donor/acceptor for CoMSIA) between the probe and each molecule is calculated.

    • Causality: This step translates the 3D structure of each molecule into a set of quantitative descriptors (the field values) that can be used for statistical analysis.

  • Statistical Analysis and Model Validation:

    • Action: Use Partial Least Squares (PLS) regression to correlate the CoMFA/CoMSIA field values (independent variables) with the biological activity data (dependent variable).

    • Protocol & Validation:

      • Internal Validation (Cross-Validation): The robustness of the model is first tested using the Leave-One-Out (LOO) cross-validation method on the training set. This yields the cross-validated correlation coefficient, . A q² value greater than 0.5 is generally considered statistically significant and indicative of good predictive ability.[1]

      • Non-Cross-Validated Analysis: A final non-cross-validated model is generated to obtain the correlation coefficient ( ), the standard error of estimate (SEE), and the F-statistic value.

      • External Validation: The predictive power of the model is assessed using the external test set. The model is used to predict the activity of the test set compounds, and the predictive r² (r²_pred ) is calculated. A high r²_pred value (e.g., > 0.6) confirms the model's ability to predict the activity of new, unknown compounds.

3D-QSAR Workflow Diagram

G cluster_data Data Preparation cluster_align Alignment cluster_qsar QSAR Model Generation cluster_validation Model Validation & Interpretation Data 1. Dataset Curation (Fused Benzazepine Derivatives with pKi values) Split 2. Split Data (Training & Test Sets) Data->Split Model 3. 3D Molecular Modeling & Energy Minimization Split->Model Align 4. Molecular Alignment Model->Align Ligand Ligand-Based Align->Ligand Receptor Receptor-Based (Docking) Align->Receptor Fields 5. CoMFA/CoMSIA Field Calculation Align->Fields PLS 6. PLS Analysis Fields->PLS Internal 7a. Internal Validation (Cross-validation, q²) PLS->Internal External 7b. External Validation (Test Set, r²_pred) Internal->External Maps 8. Contour Map Interpretation External->Maps

Caption: Experimental workflow for a 3D-QSAR study.

Comparative Analysis: CoMFA vs. CoMSIA for Fused Benzazepines

To illustrate a real-world comparison, we will analyze data from a 3D-QSAR study on 110 fused benzazepine derivatives as dopamine D3 receptor antagonists.[1] This study developed both ligand-based and receptor-based (docking) models for CoMFA and CoMSIA.

Quantitative Data Summary
Model TypeAlignmentr²_ncvr²_preSEEFComponents
CoMFA Ligand-Based0.5060.8380.7940.31673.1366
CoMFA Receptor-Based0.4180.7100.4810.41849.3793
CoMSIA Ligand-Based0.5110.819-0.33156.7466
CoMSIA Receptor-Based0.603 0.829 0.690 0.316 125.886 3
Data synthesized from a study on dopamine D3 antagonists.[1]
q²: Cross-validated correlation coefficient; r²_ncv: Non-cross-validated correlation coefficient; r²_pre: Predictive correlation coefficient for the test set; SEE: Standard Error of Estimate; F: F-statistic value.
Analysis of Performance
  • Statistical Significance: A q² greater than 0.5 is considered a prerequisite for a reliable model.[1] In this case, the receptor-based CoMFA model (q² = 0.418) fails to meet this criterion, suggesting it is not statistically robust. The other three models demonstrate good internal predictivity.

  • Predictive Power: The ultimate test of a QSAR model is its ability to predict the activity of an external test set (r²_pre). The ligand-based CoMFA model shows excellent predictive power (0.794). The receptor-based CoMSIA model also demonstrates good predictivity (0.690). The low r²_pre of the receptor-based CoMFA model (0.481) further confirms its unreliability.

  • Overall Best Model: The receptor-based CoMSIA model emerges as the most statistically robust and predictive model in this comparison. It has the highest q² (0.603), a high r²_ncv (0.829), a good r²_pre (0.690), and a very high F-value (125.886), indicating a highly significant correlation.

  • CoMFA vs. CoMSIA: The superior performance of the CoMSIA model in the receptor-based alignment suggests that the additional descriptor fields (hydrophobic, H-bond donor/acceptor) were crucial for capturing the key interactions within the dopamine D3 receptor binding pocket. The study noted that electrostatic features played a major contribution to the antagonist activities in both CoMFA and CoMSIA models.[1]

Interpreting Contour Maps for Rational Drug Design

The true power of 3D-QSAR lies in its graphical output: contour maps. These maps visualize regions in 3D space where modifications to the molecular structure are predicted to increase or decrease biological activity.

  • Steric Maps (CoMFA/CoMSIA):

    • Green Contours: Indicate regions where bulky, sterically favorable groups will enhance activity.

    • Yellow Contours: Indicate regions where bulky groups will decrease activity (steric hindrance).

  • Electrostatic Maps (CoMFA/CoMSIA):

    • Blue Contours: Indicate regions where positively charged or electropositive groups will enhance activity.

    • Red Contours: Indicate regions where negatively charged or electronegative groups will enhance activity.

  • Other CoMSIA Maps:

    • Yellow/Orange Contours (Hydrophobic): Favorable regions for hydrophobic groups.

    • Cyan Contours (H-bond Donor): Favorable regions for hydrogen bond donors.

    • Magenta Contours (H-bond Acceptor): Favorable regions for hydrogen bond acceptors.

Analysis of these maps for the fused benzazepine D3 antagonists revealed that bulky substituents at position-2 of ring-A would fit well into the binding pocket, enhancing activity.[2] This provides a clear, actionable strategy for medicinal chemists to synthesize the next generation of compounds.

Guiding Drug Design with 3D-QSAR

G QSAR 3D-QSAR Model (CoMFA/CoMSIA) Maps Generate Contour Maps QSAR->Maps SAR Identify Key SAR Insights (Steric, Electrostatic, etc.) Maps->SAR Design Propose Novel Structures (Rational Design) SAR->Design Synthesize Synthesize & Test New Compounds Design->Synthesize Feedback Refine Model with New Data Synthesize->Feedback Feedback->QSAR Iterative Cycle

Caption: The iterative cycle of 3D-QSAR in drug design.

Conclusion

3D-QSAR analysis, particularly through the application of CoMFA and CoMSIA, is an indispensable tool in the modern drug discovery pipeline for fused benzazepine derivatives. By quantitatively correlating 3D molecular properties with biological function, these methods provide detailed, visual, and predictive models of structure-activity relationships. As demonstrated by the case study on dopamine D3 antagonists, a comparative approach that evaluates different alignment strategies and QSAR methods is critical for developing a robust and highly predictive model. The insights gleaned from the resulting contour maps provide clear, rational guidance for the design of novel antagonists with improved potency and selectivity, ultimately accelerating the journey from lead compound to clinical candidate.

References

  • Schönbichler, S. A., et al. (2002). d-Fused[5]Benzazepines with Selective in Vitro Antitumor Activity: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, J., et al. (2011). Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, J., et al. (2011). Studies of new fused benzazepine as selective dopamine D3 receptor antagonists using 3D-QSAR, molecular docking and molecular dynamics. PubMed. Available at: [Link]

  • Ghose, A. K., et al. (1990). Modeling the benzodiazepine receptor binding site by the general three-dimensional structure-directed quantitative structure-activity relationship method REMOTEDISC. ResearchGate. Available at: [Link]

  • Medicinal Chemistry. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. YouTube. Available at: [Link]

  • Topliss, J. G., et al. (1995). Computer-assisted molecular modeling of benzodiazepine and thyromimetic inhibitors of the HepG2 iodothyronine membrane transporter. PubMed. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • Grabarz, A. M., et al. (2022). Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action. Inorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Available at: [Link]

  • Manera, C., et al. (2017). Combined CoMFA and CoMSIA 3D-QSAR study of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor. PubMed. Available at: [Link]

  • Chen, P., et al. (2011). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABAA receptor complex. Available at: [Link]

  • Lowe, E. W., et al. (2010). 3d-Qsar CoMFA Study of Benzoxazepine Derivatives as mGluR5 Positive Allosteric Modulators. Amanote Research. Available at: [Link]

  • ResearchGate. (n.d.). Combined CoMFA and CoMSIA 3D-QSAR study of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor. Available at: [Link]

  • Scite.ai. (n.d.). Pharmacophore, 3 D ‐ QSAR , and B ayesian Model Analysis for Ligands Binding at the Benzodiazepine Site of GABA A Receptors. Available at: [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Available at: [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Available at: [Link]

  • Drug Design Org. (2006). 3D-QSAR : Principles and Methods. Available at: [Link]

  • ResearchGate. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. Available at: [Link]

  • Wang, Y., et al. (2024). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI. Available at: [Link]

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Validation

Benchmarking Ethyl 1H-1-benzazepine-1-carboxylate against reference compounds

Executive Summary: The "Trapped" Scaffold Ethyl 1H-1-benzazepine-1-carboxylate represents a critical intersection between synthetic accessibility and structural novelty. Unlike the thermodynamically stable 3H-1-benzazepi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trapped" Scaffold

Ethyl 1H-1-benzazepine-1-carboxylate represents a critical intersection between synthetic accessibility and structural novelty. Unlike the thermodynamically stable 3H-1-benzazepines or the ubiquitous 1,4-benzodiazepines , this scaffold captures the 1H-tautomer of the benzazepine ring.

Typically, 1H-1-benzazepines are anti-aromatic (8


 electrons) and unstable, rapidly isomerizing to the 3H-form. The ethyl carboxylate group at the N1 position provides essential electronic stabilization, "trapping" this conformation. This guide benchmarks the Ethyl 1H-1-benzazepine-1-carboxylate against standard reference compounds to validate its utility as a robust intermediate for library generation and fragment-based drug discovery (FBDD).

Mechanistic & Synthetic Context[1][2][3][4][5][6][7][8][9][10]

The primary access to this scaffold is the Buchner-Curtius-Schlotterbeck ring expansion of quinolines using ethyl diazoacetate (EDA). This route is superior to traditional ring-closure methods for accessing the 1-benzazepine core.

Pathway Visualization

The following diagram illustrates the critical ring-expansion mechanism, highlighting the norcaradiene intermediate that dictates the 1H- vs 3H-selectivity.

BuchnerExpansion Quinoline Quinoline (Starting Material) Cyclopropane Cyclopropane Intermediate (Norcaradiene) Quinoline->Cyclopropane + MetalCarbene [2+1] Cycloaddition EDA Ethyl Diazoacetate (Carbene Source) MetalCarbene Metal-Carbenoid Complex (Rh/Cu) EDA->MetalCarbene N2 extrusion Benzazepine Ethyl 1H-1-benzazepine- 1-carboxylate (Target) Cyclopropane->Benzazepine Electrocyclic Ring Opening (Kinetic Product) Isomer 3H-Isomer (Thermodynamic Byproduct) Benzazepine->Isomer Thermal/Acidic Tautomerization

Figure 1: Reaction pathway for the synthesis of Ethyl 1H-1-benzazepine-1-carboxylate via Buchner ring expansion.

Benchmarking: Synthetic Efficiency & Stability

To validate the utility of Ethyl 1H-1-benzazepine-1-carboxylate, we compare it against three reference standards:

  • t-Butyl 1H-1-benzazepine-1-carboxylate (Boc-analog): Reference for protecting group stability.

  • Unprotected 1H-1-benzazepine: Reference for intrinsic scaffold stability.

  • Quinoline: Reference for starting material complexity.

Table 1: Comparative Stability and Synthetic Metrics
FeatureEthyl 1H-1-benzazepine-1-carboxylate (Product)t-Butyl Analog (Ref 1)Unprotected 1H-Benzazepine (Ref 2)
Electronic State Stabilized (EWG on Nitrogen)StabilizedUnstable (Anti-aromatic 8

)
Tautomeric Stability High (Resistant to 1H

3H shift)
Moderate (Acid sensitive)Very Low (Rapid shift to 3H)
Synthetic Yield 65 - 82% (Rh-catalyzed)40 - 55% (Steric hindrance)N/A (Transient species)
Acid Tolerance High (Stable to TFA/HCl)Low (Deprotects to unstable amine)N/A
Lipophilicity (cLogP) ~2.8~3.4~1.9

Expert Insight: The Ethyl ester offers a "Goldilocks" zone. Unlike the t-Butyl analog, it survives acidic workups required for downstream functionalization. Unlike the unprotected amine, it prevents the ring from collapsing into the thermodynamic 3H-isomer or polymerizing.

Physicochemical Profiling (Medicinal Chemistry)

For drug development professionals, the value of a scaffold lies in its ability to occupy unique chemical space. Here, we benchmark the product against the 1,4-Benzodiazepine (e.g., Diazepam core), a "privileged" scaffold in CNS drug discovery.

Table 2: Physicochemical Space Comparison
PropertyEthyl 1H-1-benzazepine-1-carboxylate1,4-Benzodiazepine (Diazepam)Implication
H-Bond Donors 00Good membrane permeability.
H-Bond Acceptors 2 (Ester Carbonyl + Ring N)2 (Amide + Imine)Similar receptor binding potential.
Rotatable Bonds 2 (Ethyl group)1 (Phenyl pendant)Benzazepine offers slightly more vector flexibility.
Topological Polar Surface Area (TPSA) ~29.5 Ų~32.7 ŲHigher BBB Permeability Potential.
Ring Conformation Boat-like (Flexible)Boat (Rigidified by fusion)distinct vector presentation for FBDD.

Experimental Protocols

Protocol A: Rhodium-Catalyzed Synthesis (High-Purity)

Objective: Synthesis of Ethyl 1H-1-benzazepine-1-carboxylate via Buchner reaction.

Reagents:

  • Quinoline (1.0 eq)

  • Ethyl Diazoacetate (EDA) (1.2 eq)

  • Dirhodium(II) tetraacetate [Rh2(OAc)4] (1 mol%)

  • Dichloromethane (DCM), anhydrous.

Workflow:

  • Preparation: Dissolve Quinoline (10 mmol) and Rh2(OAc)4 (0.1 mmol) in anhydrous DCM (20 mL) under Argon atmosphere.

  • Addition: Dissolve EDA (12 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump.

    • Note: Slow addition is critical to prevent EDA dimerization (fumarate/maleate formation).

  • Reaction: Stir at room temperature for an additional 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product spot will be less polar than quinoline.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Purify via flash column chromatography on silica gel. Gradient: 0%

    
     10% EtOAc in Hexanes.
    
    • Yield Expectation: 75-82% as a pale yellow oil.

Protocol B: Stability Validation Assay

Objective: Confirm resistance to 1H


 3H tautomerization.
  • Dissolve 10 mg of purified Ethyl 1H-1-benzazepine-1-carboxylate in 0.6 mL CDCl3.

  • Add 10

    
    L of Trifluoroacetic acid (TFA).
    
  • Acquire 1H NMR spectra at t=0, t=1h, and t=24h.

  • Benchmark Criteria:

    • Pass: >95% retention of the C2-H vinylic signal (~6.0 ppm) and absence of C2-methylene signals (characteristic of 3H-isomer).

    • Fail (Reference): Unprotected benzazepines show immediate shift to 3H-isomer signals.

Stability Testing Workflow

StabilityWorkflow Sample Purified Sample (10mg) Solvent Solubilization (CDCl3 + TFA spike) Sample->Solvent NMR_T0 1H NMR (t=0) Baseline Spectrum Solvent->NMR_T0 Incubation Incubation 24h @ 25°C NMR_T0->Incubation NMR_T24 1H NMR (t=24h) Comparison Incubation->NMR_T24 Decision Data Analysis: Check C2-H Integral NMR_T24->Decision

Figure 2: Workflow for validating the tautomeric stability of the N-carboxylate scaffold.

References

  • Buchner, E., & Curtius, T. (1885). "Synthese von Ketonderivaten aus Diazoessigester und Aldehyden."[1] Berichte der deutschen chemischen Gesellschaft.

  • Reissig, H. U., & Zimmer, R. (2014). "Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis." Chemical Reviews.

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature.

  • Aggarwal, V. K., et al. (2003). "Catalytic Asymmetric Synthesis of Nitrogen Heterocycles via Metal Carbenoids." Accounts of Chemical Research.

  • BenchChem Technical Database. (2023). "1H-1-Benzazepine Scaffold Properties and Stability Profiles."

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